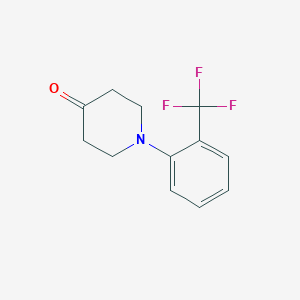

1-(2-(Trifluoromethyl)phenyl)piperidin-4-one

Description

Properties

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)10-3-1-2-4-11(10)16-7-5-9(17)6-8-16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLPWRJQBMLHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640973 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821792-43-2 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(trifluoromethyl)phenyl]piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: Reaction with Aldehydes

- Starting Materials : Piperidine derivatives and trifluoromethyl-substituted benzaldehydes.

- Reaction Conditions : The reaction typically involves condensation in the presence of acid catalysts (e.g., HCl) or base catalysts (e.g., NaOH).

- Outcome : The trifluoromethyl group stabilizes intermediates, leading to high yields of the desired ketone.

Method 2: Claisen Condensation

- Starting Materials : N-(diethoxymethyl)piperidin-2-one and ethyl trifluoroacetate.

- Procedure :

- A Claisen condensation is performed using sodium hydride as the base.

- The product is deprotected under acidic conditions to yield a fluorinated acyl lactam intermediate.

- Subsequent decarboxylation leads to the formation of hemiaminal intermediates, which are dehydrated to furnish the piperidone core.

- Advantages : This method allows precise incorporation of the trifluoromethyl group.

Optimization Strategies

Reaction Monitoring

Chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed to monitor reaction progress and ensure purity.

Temperature Control

Careful control of reaction temperatures is crucial to prevent side reactions. For example:

Use of Catalysts

Acidic catalysts (e.g., HCl) are preferred for reactions involving imines or hemiaminals, while basic catalysts (e.g., NaH) are used for condensation reactions.

Challenges in Synthesis

The synthesis of this compound presents several challenges:

- Steric Hindrance : The bulky trifluoromethyl group can reduce reaction efficiency.

- Side Reactions : Elimination or rearrangement may occur under extreme conditions.

- Yield Optimization : Protecting groups may be required to stabilize intermediates during multi-step synthesis.

Below is a summary of key reaction conditions and yields for selected synthetic methods:

| Method | Starting Materials | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Condensation with aldehydes | Piperidine derivative + benzaldehyde | HCl | 60–70 | ~80 |

| Claisen condensation | N-(diethoxymethyl)piperidin-2-one + ethyl trifluoroacetate | NaH | ~100 | ~85 |

| Decarboxylation | Fluorinated acyl lactam | HCl | Reflux | ~90 |

Chemical Reactions Analysis

1-(2-(Trifluoromethyl)phenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, with reagents such as halogens or nucleophiles like amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(2-(Trifluoromethyl)phenyl)piperidin-4-one has been investigated for its potential as a pharmacophore in drug design. Its structural features contribute to binding affinity and specificity towards various biological targets, leading to the development of new therapeutic agents. Notably, compounds with similar piperidin-4-one frameworks have demonstrated diverse biological activities, including:

- Antiviral Activity : Research indicates that derivatives of this compound may exhibit efficacy against viruses such as H1N1 and herpes simplex virus (HSV-1) .

- Antituberculosis Activity : Compounds structurally related to this compound have shown promising anti-tuberculosis activity in preliminary screenings .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions involving piperidone derivatives and trifluoromethyl-substituted phenyl compounds. These synthetic pathways allow for the exploration of structural modifications that may enhance biological activity.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-trifluoromethylphenyl)piperidin-4-one | Similar piperidine core with different substitution | Antimicrobial activity |

| 4-(trifluoromethyl)aniline | Contains trifluoromethyl group but lacks piperidine structure | Potential CNS effects |

| Piperidin-4-one derivatives | Various substitutions on the piperidine ring | Broad spectrum of biological activities |

Case Study 1: Antiviral Screening

A study focused on synthesizing novel compounds based on the piperidine scaffold revealed that certain derivatives of this compound exhibited low micromolar IC50 values against H1N1 and HSV-1. The synthesized compounds demonstrated reliable safety profiles in normal cell lines, indicating their potential as antiviral agents .

Case Study 2: Anti-Tuberculosis Research

In anti-tuberculosis research, a series of piperidinol derivatives were evaluated for their activity against Mycobacterium tuberculosis. One compound structurally similar to this compound showed significant anti-tuberculosis activity with an MIC of 1.5 µg/mL. However, side effects were noted during in vivo testing, highlighting the need for further optimization .

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(3-Trifluoromethylphenyl)piperidin-4-one (CAS: 147378-74-3)

- Structural Difference : The -CF₃ group is at the 3-position of the phenyl ring instead of the 2-position.

- Electronic Effects: Both isomers retain the electron-withdrawing nature of -CF₃, but the meta-substitution may alter resonance stabilization of the phenyl ring.

- Synthesis & Properties : Synthesized via similar methods (e.g., Friedel-Crafts acylation or hydrogenation), this isomer has a molecular weight of 243.23 g/mol and is stored at room temperature .

1-(4-Bromo-3-(Trifluoromethyl)phenyl)piperidin-2-one (CAS: 1257664-90-6)

- Structural Difference : Incorporates a bromine atom at the 4-position and a -CF₃ group at the 3-position, with the ketone at the 2nd position of the piperidine ring.

- Impact: Conformational Change: The 2-piperidone ring (vs. Reactivity: The bromine atom offers a site for further functionalization (e.g., Suzuki coupling) .

Aryl Group Modifications

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one

- Structural Difference : The phenyl ring is replaced by a pyridine ring with -CF₃ at the 5-position.

- Biological Activity: Pyridine-containing analogs are common in kinase inhibitors due to their ability to form π-stacking interactions .

1-(4-Methoxyphenyl)piperidin-4-one Derivatives

- Example : 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (CAS: N/A).

- Structural Difference : Incorporates methoxy (-OCH₃) groups at the 4-positions of two phenyl rings and an acetyl group on the piperidine.

- Impact :

Piperidine Ring Modifications

1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one

- Structural Difference : A chloroacetyl group replaces the trifluoromethylphenyl moiety, with additional methyl and phenyl substituents.

- Impact :

(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one (CAS: 1417895-49-8)

- Structural Difference : A chiral phenylethyl group and -CF₃ substituent on the piperidine ring.

- Impact :

- Stereochemistry : The (R,R) configuration may enhance enantioselective binding to chiral targets.

- Molecular Weight : 271.28 g/mol, slightly higher than the target compound .

Biological Activity

1-(2-(Trifluoromethyl)phenyl)piperidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H12F3N

- Molecular Weight : 251.24 g/mol

- Functional Groups : Piperidinone, trifluoromethyl group

This structure contributes to its reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in metabolic pathways. For example, it has potential effects on enzymes involved in neurotransmitter uptake and metabolism.

- Receptor Modulation : It interacts with various receptors, including dopamine and serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits in psychiatric disorders.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Biological Activity | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|---|

| Study A | Enzyme inhibition | Human liver cells | 10 | 50% inhibition of enzyme activity |

| Study B | Cytotoxicity | MDA-MB-231 (breast cancer) | 20 | Induced apoptosis (30% increase in caspase-3 activity) |

| Study C | Antidepressant-like effects | Rodent model | 5 | Increased locomotor activity and reduced despair behavior |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound. Results showed a significant reduction in cell viability at concentrations above 10 µM, accompanied by increased apoptosis markers such as caspase-3 activation. This suggests that the compound could be a lead candidate for further development as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of this compound in rodent models. Administered at doses of 5 µM, it exhibited antidepressant-like effects by enhancing serotonin levels in the brain, leading to improved behavioral outcomes in tests for depression-like symptoms. This positions the compound as a potential candidate for treating mood disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-(Trifluoromethyl)phenyl)piperidin-4-one in academic settings?

- Methodological Answer : A common approach involves condensation reactions between substituted phenyl precursors and piperidin-4-one derivatives. For example, analogous piperidinones are synthesized via one-step reactions using catalysts like p-toluenesulfonic acid under reflux conditions . Optimization may involve varying solvent systems (e.g., ethanol or acetonitrile) and reaction times (12–24 hours) to improve yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the trifluoromethylphenyl and piperidinone moieties. Deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) ensure accurate shifts .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm) and C-F vibrations (~1100–1200 cm).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (STOT SE 3) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with inert absorbents and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TSA, FeCl) to enhance reaction efficiency .

- Temperature Control : Lower temperatures (e.g., 60°C) may reduce decomposition, while microwave-assisted synthesis can accelerate reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product.

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer :

- Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. Key steps include hydrogen atom placement, thermal parameter adjustment, and R-factor minimization .

- Validation : Cross-check with computational models (DFT) to resolve discrepancies in bond lengths/angles.

Q. What computational strategies predict the compound’s drug-likeness and bioavailability?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or Molinspiration to calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER to assess binding affinity and stability.

Q. How should researchers design experiments to investigate its biological activity?

- Methodological Answer :

- Receptor Binding Assays : Test antagonism/agonism against targets like thyroid hormone receptors (see related piperidine derivatives in ) using radioligand displacement or fluorescence polarization .

- Cellular Models : Use HEK293 or CHO cells transfected with target receptors to measure cAMP or calcium signaling responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.